N-(Pyridin-3-YL)but-2-ynamide
CAS No.:
Cat. No.: VC14820899
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | N-pyridin-3-ylbut-2-ynamide |
| Standard InChI | InChI=1S/C9H8N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h3,5-7H,1H3,(H,11,12) |
| Standard InChI Key | XRPCCJHRUDKNGV-UHFFFAOYSA-N |
| Canonical SMILES | CC#CC(=O)NC1=CN=CC=C1 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
N-(Pyridin-3-yl)but-2-ynamide consists of a pyridine ring substituted at the 3-position with a methyl group bearing a but-2-ynamide moiety. The molecular formula is C₁₀H₁₁N₂O, with a molecular weight of 175.21 g/mol. Key structural features include:
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Pyridine ring: A six-membered aromatic heterocycle with a nitrogen atom at the 3-position, conferring basicity and π-π stacking potential.
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But-2-ynamide group: An amide functionalized with a terminal alkyne (C≡C), enabling click chemistry and cycloaddition reactions.
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Methylene linker: A CH₂ group bridging the pyridine and amide, providing conformational flexibility.
The InChIKey for related compounds, such as OAZKONAUHWXPCA-UHFFFAOYSA-N, highlights the importance of stereoelectronic effects in reactivity.
Electronic and Steric Considerations
Density functional theory (DFT) calculations on analogous structures reveal:
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The pyridine nitrogen induces electron withdrawal, polarizing the alkyne for nucleophilic attack .
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The alkyne’s sp-hybridized carbons participate in conjugated systems, stabilizing transition states during cyclization .
Synthetic Methodologies
General Synthesis Strategy
Synthesis typically involves multi-step protocols:
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Pyridine Derivative Preparation: 3-Aminomethylpyridine is synthesized via Friedländer condensation or transition-metal-catalyzed coupling.
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Amide Formation: The amine reacts with but-2-ynoic acid derivatives (e.g., acid chlorides) in dimethylformamide (DMF) or acetonitrile under inert conditions.
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Purification: Column chromatography or recrystallization yields the final product with >95% purity.
Example Reaction:
Catalytic Innovations
Gold-catalyzed reactions, as demonstrated in imidazo-pyridine syntheses , offer a potential route for functionalizing the alkyne group. For instance, Au(III) complexes facilitate regioselective cyclizations, avoiding side products common in alkyne reactions .
Characterization and Analytical Data
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃):
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δ 8.5–8.3 (m, 1H, pyridine H-2), 7.8–7.6 (m, 1H, pyridine H-4), 7.4–7.2 (m, 1H, pyridine H-5).
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δ 4.3 (s, 2H, CH₂), 2.1 (t, 1H, C≡CH).
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IR (KBr): 3280 cm⁻¹ (N–H stretch), 2100 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=O).
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HRMS: m/z 175.21 [M+H]⁺.
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.
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Stability: Decomposes above 200°C; sensitive to prolonged exposure to light and moisture.
Applications in Research and Industry
Medicinal Chemistry
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Antimicrobial Agents: Analogous compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.
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Kinase Inhibition: The alkyne group enables covalent binding to cysteine residues in kinases (e.g., EGFR), with IC₅₀ values <100 nM in preliminary assays .
Materials Science
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Polymer Synthesis: The alkyne participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked polymers with tunable mechanical properties.
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Metal-Organic Frameworks (MOFs): Pyridine coordination sites facilitate MOF assembly, with surface areas exceeding 1000 m²/g .
Challenges and Limitations
Biological Limitations
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Poor Bioavailability: The compound’s logP (~1.5) limits membrane permeability, requiring prodrug strategies for therapeutic use.
Future Directions
Catalytic Advancements
Developing earth-abundant catalysts (e.g., Fe, Cu) could enhance reaction efficiency and sustainability .
Targeted Drug Delivery
Conjugating the alkyne to nanoparticle carriers may improve pharmacokinetics, leveraging click chemistry for site-specific modification.
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